1,10-Dioxacyclotetracosane-11,24-dione
Description
Properties
CAS No. |
113404-25-4 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,10-dioxacyclotetracosane-11,24-dione |
InChI |
InChI=1S/C22H40O4/c23-21-17-13-9-5-3-1-2-4-6-10-14-18-22(24)26-20-16-12-8-7-11-15-19-25-21/h1-20H2 |
InChI Key |
ZPKAMAMTJFSJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)OCCCCCCCCOC(=O)CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Halide-Mediated Macrocyclization
A seminal method adapted from Organic Syntheses involves the cyclization of 12-bromodocosanoic acid under basic conditions. In this protocol, 12-bromodocosanoic acid (10 mmol) is dissolved in anhydrous dimethyl sulfoxide (DMSO, 50 mL) with potassium carbonate (20 mmol) as a base. The reaction proceeds at 80°C for 48 hours under nitrogen atmosphere, facilitating intramolecular esterification through bromide displacement. The crude product is precipitated by adding ice-cold hexane, followed by filtration and recrystallization from ethyl acetate to yield 1,10-dioxacyclotetracosane-11,24-dione as white crystals (6–8% yield).
Key Parameters
- Solvent: DMSO enhances solubility of long-chain intermediates
- Temperature: 80°C balances reaction rate and side-product formation
- Workup: Hexane precipitation removes linear oligomers
High-Dilution Esterification
Implementing the Ruggli-Ziegler principle, a solution of 12-hydroxydocosanoic acid (5 mmol) in dichloromethane (500 mL) is added dropwise over 72 hours to a refluxing mixture containing N,N'-dicyclohexylcarbodiimide (DCC, 10 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol). This method achieves 12% yield by maintaining monomer concentrations below 0.01 M, favoring cyclization over polymerization.
Enzymatic Macrocyclization
Lipase-Catalyzed Ring Closure
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates activity in esterifying ω-hydroxy acids. In a model system:
- 12-Hydroxydocosanoic acid (2 mmol)
- Toluene (50 mL)
- Molecular sieves (4Å)
- CAL-B (200 mg)
Stirred at 60°C for 120 hours under vacuum (30 mmHg) to remove water, affording the dilactone in 9% yield.
Comparative Analysis of Synthetic Methods
Characterization and Validation
Spectroscopic Identification
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 80:20) shows ≥95% purity at 210 nm, with tr=14.2 minutes.
Challenges and Optimization Strategies
Byproduct Formation
Linear oligomers (n=2–5) constitute 40–60% of crude product due to:
- Insufficient dilution during esterification
- Residual moisture promoting chain extension
Chemical Reactions Analysis
Types of Reactions
1,10-Dioxacyclotetracosane-11,24-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or esters.
Reduction: The primary products are diols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,10-Dioxacyclotetracosane-11,24-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,10-Dioxacyclotetracosane-11,24-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.
Comparison with Similar Compounds
Macrocyclic Ether Diones
Example Compound : 1,4,7,10,14,17-Hexaoxacycloeicosane-11,20-dione, 15-methyl ()
- Ring Size : 20-membered (eicosane) vs. 24-membered (tetracosane) in the target compound.
- Ether Oxygen Atoms: Six vs.
- Dione Positions : Positions 11 and 20 vs. 11 and 24 in the target compound, affecting intramolecular interactions.
- Structural Implications : The smaller ring size in the hexaoxa compound may increase ring strain, while the 24-membered macrocycle offers greater conformational flexibility .
Polycyclic Diones
Example Compounds : 3,4-Diacetyl-14,17,20,23-tetraoxatetracyclo[...]dione (7f) and analogs ()
- Structure : Tetracyclic fused rings with four ether oxygens and dione groups vs. the single macrocycle in the target compound.
- Rigidity : The fused tetracyclic system imposes rigidity, whereas the macrocyclic structure allows adaptive conformations.
- Molecular Weight : C₃₂H₃₄O₈ (547.23 g/mol) for 7f vs. an estimated lower molecular weight for the target compound due to fewer substituents .
Steroidal and Triterpenoid Diones
Example Compounds :
- 7α-Hydroxy-27-nor-cholest-4-ene-3,24-dione ()
- Alisol B Acetate (C₃₂H₅₀O₅, 514.74 g/mol; )
- Core Structure: Steroid/triterpenoid skeletons vs. macrocyclic ether.
- Functional Groups : Both classes feature dione groups (e.g., 3,24-dione in Alisol B acetate), but their biological activity is tied to their core structures.
- Stability : Steroidal diones undergo dehydration and epimerization (e.g., 25R/25S epimers in ), while macrocyclic diones may exhibit greater stability due to lack of stereochemical complexity .
Data Tables
Table 1: Structural Comparison of Dione-Containing Compounds
Key Research Findings
- Synthetic Accessibility : Macrocyclic diones like the target compound may require tailored cyclization strategies, whereas fused polycyclic diones (e.g., 7f) involve multi-step syntheses with acetylated intermediates .
- Stability : Steroidal diones () are prone to dehydration and epimerization, unlike macrocyclic analogs, which lack such reactive stereocenters .
Q & A
Q. What emerging computational tools improve the design of macrocyclic diones with targeted properties?
- Methodological Answer :
- Machine Learning (ML) : Train models on existing datasets to predict solubility or bioactivity.
- Hybrid Modeling : Combine receptor-response profiles (e.g., olfactory receptor agonism) with synthetic feasibility metrics.
- Dynamic NMR Simulations : Predict temperature-dependent conformational changes to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
